1-(1H-1,2,4-triazol-5-yl)piperazine

CAS No.: 74964-11-7

Cat. No.: VC2268499

Molecular Formula: C6H11N5

Molecular Weight: 153.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74964-11-7 |

|---|---|

| Molecular Formula | C6H11N5 |

| Molecular Weight | 153.19 g/mol |

| IUPAC Name | 1-(1H-1,2,4-triazol-5-yl)piperazine |

| Standard InChI | InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10) |

| Standard InChI Key | AAWXOGAYHSEQKR-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=NC=NN2 |

| Canonical SMILES | C1CN(CCN1)C2=NC=NN2 |

Introduction

Chemical Structure and Properties

Molecular Identity

1-(1H-1,2,4-triazol-5-yl)piperazine is defined by the following key identifiers:

-

Molecular Formula: C6H11N5

-

Molecular Weight: 153.19 g/mol

-

CAS Number: 74964-11-7

-

IUPAC Name: 1-(1H-1,2,4-triazol-5-yl)piperazine

-

InChI Key: AAWXOGAYHSEQKR-UHFFFAOYSA-N

-

Canonical SMILES: C1CN(CCN1)C2=NC=NN2

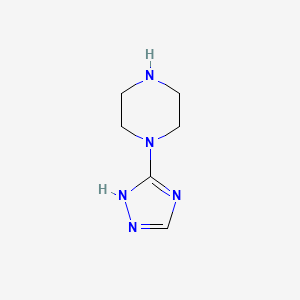

The compound features a 1,2,4-triazole heterocyclic ring connected to a piperazine ring. This structural arrangement creates a molecule with multiple nitrogen atoms capable of participating in hydrogen bonding and other interactions with biological targets.

Physical and Chemical Properties

The physical properties of 1-(1H-1,2,4-triazol-5-yl)piperazine include its appearance as a solid at room temperature. The compound demonstrates stability under standard laboratory storage conditions, particularly when refrigerated. Due to the presence of multiple nitrogen atoms, the compound exhibits both basic and hydrogen-bonding properties.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 153.19 g/mol | PubChem |

| Physical State | Solid | Inferred from structure |

| Solubility | Soluble in polar solvents | Inferred from structure |

| Stability | Stable under refrigeration |

Biochemical Activities

Target Interactions

The 1,2,4-triazole ring is a significant pharmacophore that contributes to various biological activities. In compounds containing this structural motif, the nitrogen atoms can coordinate with metal ions in enzyme active sites, such as the iron in cytochrome P450 enzymes. This interaction capability is particularly relevant for drug development as it allows for modulation of essential enzymatic processes.

1-(1H-1,2,4-triazol-5-yl)piperazine has been suggested to interact with tubulin protein, particularly at the colchicine binding site. This interaction mechanism is significant because it suggests potential for disrupting microtubule dynamics, which could affect cell division processes.

Cellular Effects

The compound has been reported to impact several cellular processes based on laboratory studies. The primary effects include:

-

Influence on cell signaling pathways

-

Potential modulation of gene expression

-

Effects on cellular metabolism

-

Inhibitory activity against certain cancer cell lines, including HepG2

The compound's mechanism appears to involve disruption of microtubule dynamics, which can affect the cell cycle pathway. Specifically, interference with proper mitotic spindle formation can halt the cell cycle at the metaphase-anaphase transition, a checkpoint known as the spindle assembly checkpoint.

Apoptotic Activity

Research suggests that 1-(1H-1,2,4-triazol-5-yl)piperazine may induce apoptosis (programmed cell death). This property is particularly significant for anticancer research, as compounds that can selectively trigger apoptosis in cancer cells are valuable candidates for therapeutic development.

Structure-Activity Relationships

Triazole Ring Significance

The 1,2,4-triazole ring is a critical structural component that contributes significantly to the biological activity of this compound. Triazole rings are known for their ability to:

-

Form hydrogen bonds with receptor proteins

-

Participate in π-stacking interactions with aromatic amino acid residues

-

Act as bioisosteres for amide bonds

-

Enhance metabolic stability

These properties make the triazole ring a valuable pharmacophore in medicinal chemistry. The positioning of nitrogen atoms within the triazole ring creates specific electronic characteristics that influence binding affinities and selectivity profiles.

Comparative Analysis with Related Compounds

Research on related triazole-containing compounds provides insight into potential structure-activity relationships. Studies on triazole derivatives have shown that modifications to the triazole ring can significantly impact biological activity profiles.

| Compound Type | Common Modifications | Effect on Activity |

|---|---|---|

| 5-substituted triazoles | Addition of electron-donating groups | Enhanced antibacterial activity |

| Triazole-piperazine hybrids | Variation in linking groups | Altered selectivity profiles |

| Triazole derivatives | Incorporation of halogen substituents | Improved antifungal properties |

The piperazine moiety in 1-(1H-1,2,4-triazol-5-yl)piperazine likely contributes to its solubility profile and may provide additional binding points for target interactions. The combination of triazole and piperazine creates a molecule with unique spatial and electronic characteristics.

Synthesis and Preparation Methods

Synthesis Considerations

The synthesis of 1-(1H-1,2,4-triazol-5-yl)piperazine requires careful consideration of reaction conditions due to the multiple nitrogen atoms present in both the triazole and piperazine components. The possibility of tautomerism in the triazole ring, as highlighted in search result regarding related compounds, presents additional synthetic challenges that must be addressed through appropriate reaction control and purification strategies .

Research Applications and Methods

Laboratory Techniques

Working with 1-(1H-1,2,4-triazol-5-yl)piperazine in a research setting typically involves several specialized techniques:

-

Spectroscopic analysis (NMR, IR, MS) for structure confirmation

-

High-performance liquid chromatography (HPLC) for purity assessment

-

In vitro cell-based assays for biological activity evaluation

-

Protein binding studies to confirm target interactions

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound's stability and potential degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that this compound exhibits relative stability under refrigerated conditions, which is important for maintaining consistent experimental results.

Dosage Considerations in Experimental Models

The biological effects of 1-(1H-1,2,4-triazol-5-yl)piperazine and related compounds vary with different dosages in experimental models. At lower doses, the compound may exhibit specific therapeutic effects, such as enzyme modulation, while higher concentrations might lead to broader cellular effects, including anticancer activity. This dose-dependent behavior is typical of bioactive compounds and necessitates careful concentration control in research applications.

Future Research Directions

Structure Optimization

Future research on 1-(1H-1,2,4-triazol-5-yl)piperazine could focus on structural modifications to enhance specific biological activities. Potential optimization strategies include:

-

Introduction of substituents on the piperazine ring to modulate solubility and target selectivity

-

Modification of the triazole ring to enhance binding affinity with specific targets

-

Development of hybrid molecules combining this scaffold with other pharmacophores

Expanded Application Areas

While current research suggests applications in anticancer, antimicrobial, and antifungal areas, the versatile structure of 1-(1H-1,2,4-triazol-5-yl)piperazine indicates potential for broader therapeutic applications. Future investigations might explore:

-

Anti-inflammatory properties

-

Antiviral applications

-

Central nervous system activities

-

Enzyme inhibition in various metabolic pathways

Advanced Analytical Techniques

The application of advanced analytical techniques could provide deeper insights into the compound's mechanisms of action. Techniques such as:

-

X-ray crystallography for protein-ligand complex analysis

-

Computational modeling for binding mode prediction

-

Proteomics approaches to identify broader cellular effects

-

Metabolomics to track compound metabolism and distribution

These methods would enhance our understanding of how 1-(1H-1,2,4-triazol-5-yl)piperazine interacts with biological systems and guide future development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume